molecular formula C7H8BrNO2 B15330513 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid

4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B15330513
M. Wt: 218.05 g/mol
InChI Key: SCNOCUAKNJFPMB-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a bromine atom, two methyl groups, and a carboxylic acid functional group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1,3-dimethylpyrrole followed by carboxylation. One common method includes the reaction of 1,3-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole derivatives or reduced to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1,3-dimethyl-1H-pyrrole-2-carboxylic acid, while oxidation may produce this compound derivatives with additional functional groups .

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atom and carboxylic acid group can form bonds with various biological molecules, influencing their activity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target .

Comparison with Similar Compounds

    4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.

    4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks one methyl group compared to 4-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and carboxylic acid functional groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

4-bromo-1,3-dimethylpyrrole-2-carboxylic acid

InChI

InChI=1S/C7H8BrNO2/c1-4-5(8)3-9(2)6(4)7(10)11/h3H,1-2H3,(H,10,11)

InChI Key

SCNOCUAKNJFPMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1Br)C)C(=O)O

Origin of Product

United States

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